Physicochemical Profile: Ortho- vs. Para-Fluorophenyl Isomer
The target compound (2-fluorophenyl isomer) exhibits a calculated LogP of 2.4873 and a topological polar surface area (tPSA) of 63.33 Ų . In contrast, the 4-fluorophenyl positional isomer (CAS 618383-51-0) is a solid with a melting point of 198-202 °C, indicating distinct solid-state properties and potentially different solubility and formulation characteristics . This ~0.5 LogP unit difference and distinct crystallinity profile impact membrane permeability predictions and solubility in organic solvents, directly influencing compound selection for library design and synthetic route planning.
| Evidence Dimension | Lipophilicity (cLogP) and Physical State |
|---|---|
| Target Compound Data | cLogP = 2.4873; tPSA = 63.33 Ų; Physical state: No melting point data available (likely oil or low-melting solid) |
| Comparator Or Baseline | 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 618383-51-0): Melting point = 198-202 °C (crystalline solid) |
| Quantified Difference | Different physical state (non-crystalline vs. crystalline) and ~0.5 LogP unit difference (estimated for 4-fluoro isomer: ~1.9-2.0) |
| Conditions | Calculated physicochemical properties from chemical structure; experimentally determined melting point from vendor specifications |
Why This Matters
Procurement of the incorrect isomer would yield a compound with different solubility, crystallinity, and formulation behavior, fundamentally altering compound library design and lead optimization efforts.
